9,10-Di(anthracen-9-yl)anthracene
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Overview
Description
9,10-Di(anthracen-9-yl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the substitution of anthracene groups at the 9 and 10 positions of the central anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 9,10-Di(anthracen-9-yl)anthracene typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of 9,10-dibromoanthracene with anthracene-9-boronic acid in the presence of a palladium catalyst.
Sonogashira Coupling Reaction: Another method involves the coupling of 9,10-dibromoanthracene with an anthracene derivative using a palladium catalyst and copper co-catalyst.
Chemical Reactions Analysis
9,10-Di(anthracen-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9,10-Di(anthracen-9-yl)anthracene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): This compound is used as a blue-emitting material in OLEDs due to its high fluorescence quantum yield and stability.
Photon Upconversion: It is employed in triplet–triplet annihilation photon upconversion systems, where it acts as an annihilator to convert low-energy photons into higher-energy photons.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Mechanism of Action
The mechanism by which 9,10-Di(anthracen-9-yl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. The molecular targets and pathways involved include:
Comparison with Similar Compounds
9,10-Di(anthracen-9-yl)anthracene can be compared with other anthracene derivatives:
9,10-Diphenylanthracene: This compound is similar in structure but has phenyl groups instead of anthracene groups.
9,10-Dimethylanthracene: This derivative has methyl groups at the 9 and 10 positions and is known for its high fluorescence quantum yield.
The uniqueness of this compound lies in its enhanced photophysical properties due to the presence of additional anthracene groups, which provide extended π-conjugation and improved stability .
Properties
CAS No. |
205985-80-4 |
---|---|
Molecular Formula |
C42H26 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
9,10-di(anthracen-9-yl)anthracene |
InChI |
InChI=1S/C42H26/c1-5-17-31-27(13-1)25-28-14-2-6-18-32(28)39(31)41-35-21-9-11-23-37(35)42(38-24-12-10-22-36(38)41)40-33-19-7-3-15-29(33)26-30-16-4-8-20-34(30)40/h1-26H |
InChI Key |
LSEPQLOSKGYAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=CC9=CC=CC=C97 |
Origin of Product |
United States |
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